Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester
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Overview
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a hydroxy group, a methylthio group, and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with pentanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and effects on biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: A related compound with similar structural features but lacking the pentyl ester group.
Butanoic acid, 2-hydroxy-4-(methylthio)-, isopropyl ester: Another ester derivative with an isopropyl group instead of a pentyl group.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pentyl ester group differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity.
Biological Activity
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester, also known as HMTBA pentyl ester, is a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This compound has garnered interest due to its potential biological activities, particularly in animal nutrition and metabolism. This article reviews the biological activity of HMTBA pentyl ester, focusing on its effects on microbial composition, nutrient digestibility, and overall metabolic pathways.
Chemical Structure and Properties
The structural formula of HMTBA pentyl ester can be represented as follows:
This compound features a butanoic acid backbone with a hydroxy group and a methylthio substituent, which contribute to its unique chemical properties. The presence of the pentyl ester group enhances its solubility and biological activity compared to other esters of HMTBA.
The biological activity of HMTBA pentyl ester is primarily attributed to its interaction with various molecular targets in biological systems. The hydroxy and ester groups facilitate hydrogen bonding with biological macromolecules, while the methylthio group modulates reactivity and interactions with enzymes and receptors.
Key Mechanisms:
- Hydrogen Bonding : Involvement in stabilizing interactions with proteins.
- Enzyme Modulation : Potential influence on enzyme activity related to methionine metabolism.
- Microbial Interaction : Effects on microbial populations in the gastrointestinal tract.
Biological Activity in Animal Nutrition
HMTBA pentyl ester is primarily studied for its role as a methionine analog in animal nutrition. Methionine is an essential amino acid critical for protein synthesis and various metabolic processes.
Effects on Ruminants:
- Growth Performance : Supplementation with HMTBA pentyl ester has been shown to improve growth rates in cattle and poultry compared to traditional methionine sources .
- Nutrient Digestibility : Studies indicate that HMTBA enhances nutrient digestibility by altering rumen fermentation patterns. For instance, it increases the production of volatile fatty acids (VFAs) which are crucial for energy metabolism in ruminants .
- Microbial Composition : The compound positively influences the microbial community structure in the rumen, promoting beneficial bacteria that enhance fiber digestion .
Case Studies
Several studies highlight the efficacy of HMTBA pentyl ester in enhancing animal performance:
- Dairy Cattle Study :
- Beef Cattle Experiment :
- Goat Rumen Fermentation Study :
Properties
CAS No. |
617673-80-0 |
---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
pentyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-7-13-10(12)9(11)6-8-14-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
JFANVEYKDLUTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(CCSC)O |
Origin of Product |
United States |
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